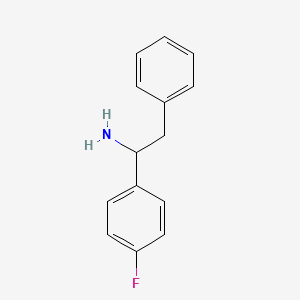![molecular formula C10H13NO2S B13513671 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid typically involves the reaction of 2-methylpropanoic acid with a pyridine derivative. One common method includes the use of a sulfanyl group to link the pyridine ring to the propanoic acid. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
科学的研究の応用
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
3-Pyridinepropionic acid: Similar structure but lacks the sulfanyl linkage.
2-Methyl-2-(pyridin-3-yl)propanoic acid: Similar structure but differs in the position of the methyl group.
4-Pyridinepropionic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets that are not possible with the other similar compounds.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
2-methyl-3-(pyridin-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)6-14-7-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChIキー |
VEMSDKOJSQOPCG-UHFFFAOYSA-N |
正規SMILES |
CC(CSCC1=CN=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)


![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)








